molecular formula C14H13ClN2O3S B14932194 N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B14932194
M. Wt: 324.8 g/mol
InChI Key: YONIKERKSUGXNE-UHFFFAOYSA-N
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Description

N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound can also interfere with the biosynthesis of bacterial cell walls, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-CHLOROBENZENESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

N-[4-[(2-chlorophenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-11-6-8-12(9-7-11)17-21(19,20)14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18)

InChI Key

YONIKERKSUGXNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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